molecular formula C17H28KNO14 B13404883 6-Sialyl-D-galactose Potassium Salt (alpha/beta mixture)

6-Sialyl-D-galactose Potassium Salt (alpha/beta mixture)

Cat. No.: B13404883
M. Wt: 509.5 g/mol
InChI Key: QUNGJLQFMQGHSK-NGPOQLFJSA-M
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Description

. This compound is a complex carbohydrate that plays a significant role in various biological processes, including cell-cell interactions, immune responses, and pathogen recognition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Sialyl-D-galactose Potassium Salt involves the enzymatic or chemical sialylation of D-Galactose with N-Acetylneuraminic Acid. The reaction typically requires specific glycosyltransferases or chemical catalysts to facilitate the transfer of the sialic acid moiety to the galactose molecule .

Industrial Production Methods

Industrial production of 6-Sialyl-D-galactose Potassium Salt often involves large-scale fermentation processes using genetically engineered microorganisms that express the necessary enzymes for sialylation. The product is then purified through various chromatographic techniques to obtain the desired alpha/beta mixture .

Chemical Reactions Analysis

Types of Reactions

6-Sialyl-D-galactose Potassium Salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sialylated derivatives, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Sialyl-D-galactose Potassium Salt has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Sialyl-D-galactose Potassium Salt involves its interaction with specific molecular targets, such as cell surface receptors and enzymes. The sialic acid moiety is recognized by sialic acid-binding lectins, which mediate various biological processes, including cell adhesion, signal transduction, and immune modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Sialyl-D-galactose Potassium Salt is unique due to its specific structure, which combines the properties of both D-Galactose and N-Acetylneuraminic Acid. This unique combination allows it to participate in a wide range of biological processes and makes it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C17H28KNO14

Molecular Weight

509.5 g/mol

IUPAC Name

potassium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-[[(2S,3S,4R,5S,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate

InChI

InChI=1S/C17H29NO14.K/c1-5(20)18-9-6(21)2-17(16(28)29,32-14(9)10(23)7(22)3-19)30-4-8-11(24)12(25)13(26)15(27)31-8;/h6-15,19,21-27H,2-4H2,1H3,(H,18,20)(H,28,29);/q;+1/p-1/t6-,7-,8-,9+,10+,11+,12+,13-,14+,15-,17-;/m0./s1

InChI Key

QUNGJLQFMQGHSK-NGPOQLFJSA-M

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@H](CO)O)O)(C(=O)[O-])OC[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)O)O)O)O)O.[K+]

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OCC2C(C(C(C(O2)O)O)O)O)O.[K+]

Origin of Product

United States

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